Sitoindoside I

Übersicht

Beschreibung

Veresterte Sterylglucoside sind Sterolderivate, die in verschiedenen natürlichen Quellen wie Gemüse, Pflanzenölen, Früchten, Getreide, Hülsenfrüchten, Pilzen und Algen gefunden wurden . Diese Verbindungen werden durch die Veresterung von Sterylglucosiden gebildet, bei denen es sich um Sterole handelt, die an ihrer Hydroxylgruppe glykosyliert sind . Veresterte Sterylglucoside spielen eine bedeutende Rolle für die biophysikalischen Eigenschaften von Zellmembranen und sind an verschiedenen biologischen Funktionen beteiligt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von veresterten Sterylglucosiden beinhaltet die Veresterung von Sterylglucosiden. Dieser Prozess kann durch enzymatische Verfahren unter Verwendung thermostabiler Enzyme wie Sterylglucosidasen erreicht werden . Diese Enzyme katalysieren den Transfer von Fettsäureacylgruppen zur Hydroxylgruppe an der C-3-Position des Sterolgerüsts . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von rekombinanten Mikroorganismen für die Expression dieser Enzyme, gefolgt von Fermentations- und Ultrafiltrationstechniken .

Industrielle Produktionsverfahren: Die industrielle Produktion von veresterten Sterylglucosiden umfasst die Verwendung biotechnologischer Verfahren zur großtechnischen Herstellung von thermostabilen Sterylglucosidasen . Diese Enzyme werden dann verwendet, um aus Pflanzenöl gewonnenen Biodiesel zu behandeln, um Sterylglucoside zu entfernen, die Verunreinigungen sind, die Filter und Einspritzanlagen von Dieselmotoren verstopfen können . Das Verfahren ist effizient, skalierbar und kostengünstig, wodurch es sich für industrielle Anwendungen eignet .

Chemische Reaktionsanalyse

Arten von Reaktionen: Veresterte Sterylglucoside unterliegen verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind wichtig, um die Eigenschaften der Verbindung zu modifizieren und ihre Funktionalität in verschiedenen Anwendungen zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von veresterten Sterylglucosiden verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren für Substitutionsreaktionen . Die Reaktionsbedingungen variieren je nach gewünschtem Ergebnis, umfassen aber typischerweise kontrollierte Temperaturen und pH-Werte, um eine optimale Reaktionswirksamkeit zu gewährleisten .

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus den Reaktionen von veresterten Sterylglucosiden gebildet werden, umfassen modifizierte Sterylglucoside mit veränderten biophysikalischen Eigenschaften . Diese Produkte werden in verschiedenen Anwendungen eingesetzt, darunter die Biodieselproduktion und als bioaktive Lipide in vorgekeimtem braunem Reis .

Analyse Chemischer Reaktionen

Types of Reactions: Esterified Steryl Glucosides undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of Esterified Steryl Glucosides include oxidizing agents, reducing agents, and catalysts for substitution reactions . The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency .

Major Products Formed: The major products formed from the reactions of Esterified Steryl Glucosides include modified steryl glucosides with altered biophysical properties . These products are used in various applications, including biodiesel production and as bioactive lipids in pre-germinated brown rice .

Wissenschaftliche Forschungsanwendungen

Veresterte Sterylglucoside haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie werden sie verwendet, um die biophysikalischen Eigenschaften von Zellmembranen und ihre Rolle in zellulären Prozessen zu untersuchen . In der Biologie werden sie auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter die Immunmodulation und der Lipidstoffwechsel . In der Medizin werden veresterte Sterylglucoside auf ihre potenzielle Verwendung bei der Behandlung von Krankheiten untersucht, die mit dem Lipidstoffwechsel und Immunantworten zusammenhängen . In der Industrie werden sie bei der Herstellung von Biodiesel und als bioaktive Lipide in Lebensmittelprodukten eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von veresterten Sterylglucosiden beinhaltet ihre Einlagerung in Zellmembranen, wo sie die biophysikalischen Eigenschaften der Membran verändern . Diese Veränderung kann Zellen Resistenz gegen Stress durch Einfrieren oder Hitzestress verleihen . Darüber hinaus können veresterte Sterylglucoside Immunantworten modulieren, indem sie mit molekularen Zielstrukturen wie Glucocerebrosidasen und NKT-Zellen interagieren . Diese Interaktionen spielen eine entscheidende Rolle beim Lipidstoffwechsel und der Immunmodulation .

Wirkmechanismus

The mechanism of action of Esterified Steryl Glucosides involves their incorporation into cell membranes, where they alter the membrane’s biophysical properties . This alteration can confer resistance against stress by freezing or heat shock to cells . Additionally, Esterified Steryl Glucosides can modulate immune responses by interacting with molecular targets such as glucocerebrosidases and NKT cells . These interactions play a crucial role in lipid metabolism and immune modulation .

Vergleich Mit ähnlichen Verbindungen

Veresterte Sterylglucoside ähneln anderen Sterylglucosiden wie Sitosteryl-glucosid, Campesteryl-glucosid und Stigmasteryl-glucosid . Veresterte Sterylglucoside sind aufgrund ihrer veresterten Form einzigartig, was ihre biophysikalischen Eigenschaften und ihre Funktionalität verbessert . Im Vergleich zu unveresterten Sterylglucosiden weisen veresterte Sterylglucoside eine verbesserte Stabilität und Widerstandsfähigkeit gegenüber Umweltstress auf .

Liste ähnlicher Verbindungen:- Sitosteryl-glucosid

- Campesteryl-glucosid

- Stigmasteryl-glucosid

- Cholesteryl-glucosid

- Phytosteryl 6'-O-acyl-glucosid

Veresterte Sterylglucoside zeichnen sich durch ihre einzigartige veresterte Struktur aus, die verbesserte Eigenschaften und eine breite Palette von Anwendungen in verschiedenen Bereichen bietet.

Biologische Aktivität

Sitoindoside I is a significant compound derived from Withania somnifera, commonly known as Ashwagandha. This compound belongs to the class of withanolides and has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

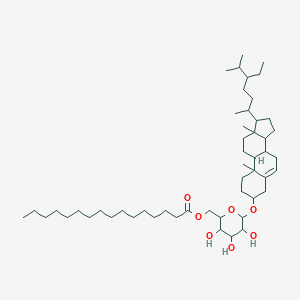

Chemical Structure and Properties

This compound is characterized by its unique structure comprising a glucose moiety linked to a steroidal backbone. This structural arrangement contributes to its biological efficacy.

Chemical Structure

- Molecular Formula : CHO

- Molecular Weight : 511.63 g/mol

1. Anti-Cancer Activity

This compound exhibits promising anti-cancer properties. A study demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Breast Cancer | Induces apoptosis | Inhibition of NF-κB pathway |

| Colon Cancer | Reduces cell viability | Activation of caspases |

| Lung Cancer | Suppresses tumor growth | Modulation of p53 expression |

2. Anti-Inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

3. Neuroprotective Effects

This compound has been shown to protect neuronal cells against oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. It enhances the expression of neuroprotective proteins and reduces neuroinflammation.

Case Study: Neuroprotection in Alzheimer's Disease

In a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in:

- Decreased levels of amyloid-beta plaques.

- Improved cognitive function as assessed by behavioral tests.

- Enhanced antioxidant enzyme activity.

4. Anti-Microbial Activity

This compound exhibits significant antibacterial properties against Helicobacter pylori, which is implicated in gastric ulcers and cancer.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Helicobacter pylori | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

5. Immunomodulatory Effects

Studies have shown that this compound can enhance immune response by increasing the production of cytokines and activating macrophages, making it a potential candidate for immunotherapy applications.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.

- Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant defenses.

- Cytokine Modulation : Inhibition or stimulation of specific cytokines involved in inflammation and immune response.

Eigenschaften

IUPAC Name |

[6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H90O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,35-37,39-44,46-49,53-55H,8-24,26-34H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLYMCVRBRHEHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(C)C)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H90O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sitoindoside I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18749-71-8 | |

| Record name | Sitoindoside I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 165 °C | |

| Record name | Sitoindoside I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.